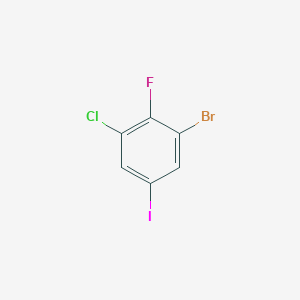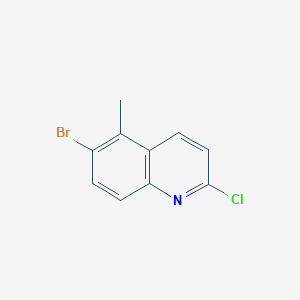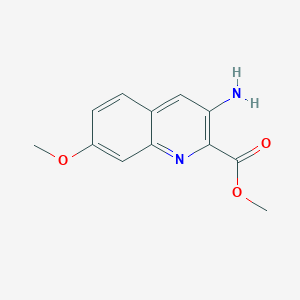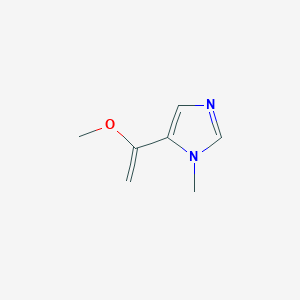
5-(3-Iodophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Iodophenyl)pentanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)pentanoic acid typically involves the iodination of a phenylpentanoic acid precursor. One common method is the palladium-catalyzed coupling reaction, where a suitable iodinating agent is used to introduce the iodine atom onto the phenyl ring. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Iodophenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylpentanoic acids.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-Iodophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Iodophenyl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
5-(4-Iodophenyl)pentanoic acid: Similar structure but with the iodine atom at the para position.
4-(3-Iodophenyl)butanoic acid: Shorter carbon chain but similar phenyl ring substitution.
Comparison: 5-(3-Iodophenyl)pentanoic acid is unique due to the position of the iodine atom on the phenyl ring and the length of the carbon chain. These structural differences can influence the compound’s reactivity, binding properties, and overall effectiveness in various applications .
Propiedades
Fórmula molecular |
C11H13IO2 |
|---|---|
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
5-(3-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13IO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) |
Clave InChI |
GWTJLQRIJHIGSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


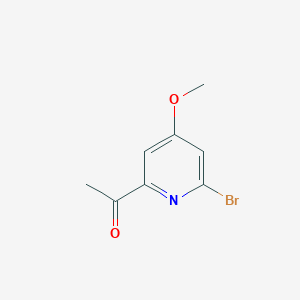
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
